molecular formula C20H23NO5 B250392 2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No.: B250392
M. Wt: 357.4 g/mol
InChI Key: ZIKBLILZIIUNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a synthetic compound with a molecular formula of C22H27NO5. It is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is involved in the proliferation and survival of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of 2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. This compound is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation, this compound phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of this compound by TAK-659 leads to the disruption of these signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on this compound activity, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, TAK-659 has also demonstrated the ability to induce apoptosis in B-cell malignancies such as CLL and NHL. TAK-659 has also been shown to have synergistic effects when combined with other agents such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory effects on 2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide activity, making it a promising therapeutic agent for the treatment of B-cell malignancies. TAK-659 has also demonstrated synergistic effects when combined with other agents, further enhancing its potential therapeutic efficacy. However, one of the limitations of TAK-659 is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for the research and development of TAK-659. One potential direction is the development of combination therapies that incorporate TAK-659 with other agents, such as venetoclax and rituximab, to enhance its therapeutic efficacy. Another potential direction is the investigation of TAK-659 in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Additionally, further studies are needed to better understand the potential toxicity of TAK-659 and its long-term effects on patients.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methoxyphenol with 2-bromophenol to form 2-(4-methoxyphenoxy)phenol. This intermediate is then reacted with tetrahydro-2-furanylmethanol to form 2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, TAK-659 has shown to be a potent inhibitor of 2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, leading to the inhibition of B-cell proliferation and survival. TAK-659 has also demonstrated synergistic effects when combined with other agents such as venetoclax and rituximab.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO5/c1-23-15-8-10-16(11-9-15)25-14-20(22)21-18-6-2-3-7-19(18)26-13-17-5-4-12-24-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,21,22)

InChI Key

ZIKBLILZIIUNAQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

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